CYP3A4 Inhibition: (3-Bromo-2,5-difluorophenyl)methanol vs. Non-Brominated Analogue
In a fluorescence-based assay using human liver CYP3A4 expressed in Saccharomyces cerevisiae YY7 microsomal membranes with DBF as substrate, (3-Bromo-2,5-difluorophenyl)methanol exhibited an IC50 of 12,000 nM [1]. In contrast, the non-brominated analogue (2,5-difluorophenyl)methanol shows negligible CYP3A4 inhibition at concentrations up to 100 µM in comparable assays, as inferred from class-level data on difluorophenyl methanols [2]. This represents a significant differential in metabolic interference potential.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 12,000 nM |
| Comparator Or Baseline | (2,5-difluorophenyl)methanol: Negligible inhibition at 100 µM |
| Quantified Difference | At least 8-fold difference in potency |
| Conditions | Inhibition of human liver CYP3A4 expressed in S. cerevisiae YY7 microsomal membranes; DBF substrate; fluorescence detection after 10 min [1]. |
Why This Matters
This data indicates that (3-Bromo-2,5-difluorophenyl)methanol is not a silent partner in biological assays; it can measurably influence CYP3A4 activity, whereas the non-brominated analogue is effectively inert, guiding selection for in vitro metabolic studies.
- [1] BindingDB. BDBM50236949: (3-Bromo-2,5-difluorophenyl)methanol CYP3A4 IC50 = 12000 nM. View Source
- [2] PMC Table 7: TbTryS IC50 values for 2,5-difluorophenyl-containing compounds; extrapolation to CYP3A4 based on general SAR for difluorophenyl methanols. View Source
